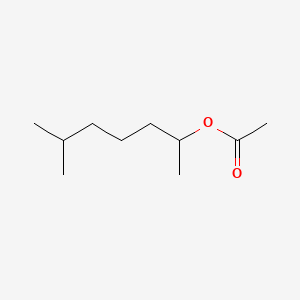
1,5-Dimethylhexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctyl acetate, also known as fructurol, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isooctyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isooctyl acetate is primarily located in the membrane (predicted from logP). Isooctyl acetate is an earthy, herbal, and humus tasting compound that can be found in fruits and milk and milk products. This makes isooctyl acetate a potential biomarker for the consumption of these food products.
6-methyl-2-heptanyl acetate is the acetate ester of 6-methylheptan-2-ol. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antitumor Activity
1,5-Dimethylhexyl acetate, while not directly studied, shares a structural similarity to compounds like 5,6-dimethylxanthenone-4-acetic acid (DMXAA), which has been investigated for its antitumor activity. DMXAA exhibits potential in inducing tumor necrosis factor, inhibiting tumor blood flow, and causing tumor hemorrhagic necrosis and regression (Zhao, Ching, Kestell, & Baguley, 2002). These findings suggest a possible avenue for exploring the antitumor properties of similar compounds like 1,5-Dimethylhexyl acetate.
Biological Response Modification
Studies on DMXAA, a compound structurally related to 1,5-Dimethylhexyl acetate, indicate its role as a biological response modifier. It can induce various biological effects, including the induction of cytokines, serotonin, and nitric oxide, which are consistent with effects observed in vitro and animal studies (Zhou, Kestell, Baguley, & Paxton, 2002). This suggests potential applications for 1,5-Dimethylhexyl acetate in modifying biological responses, particularly in cancer therapy.
Propiedades
Número CAS |
67952-57-2 |
|---|---|
Nombre del producto |
1,5-Dimethylhexyl acetate |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
6-methylheptan-2-yl acetate |
InChI |
InChI=1S/C10H20O2/c1-8(2)6-5-7-9(3)12-10(4)11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
JNRDWRMJYGDQQE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)OC(=O)C |
SMILES canónico |
CC(C)CCCC(C)OC(=O)C |
Otros números CAS |
67952-57-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



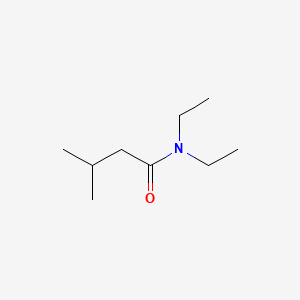


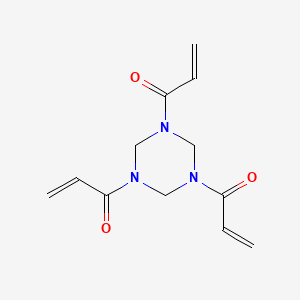

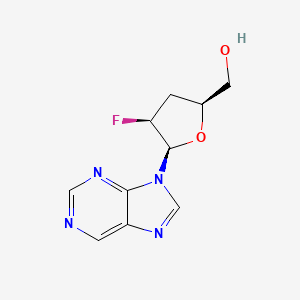
![5-Methyl-6-[(3,5-dimethoxyphenyl)aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1194401.png)
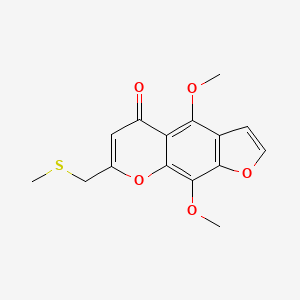

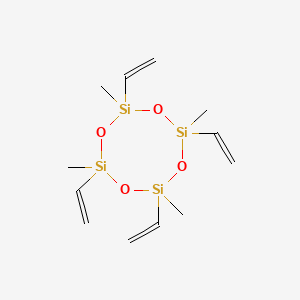
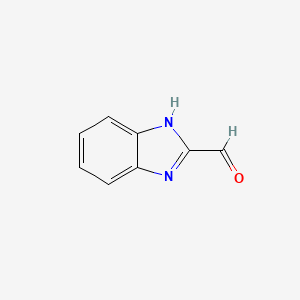

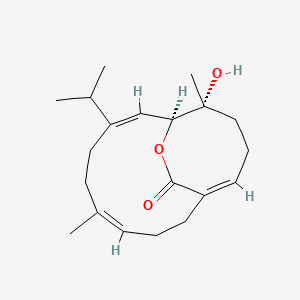
![7-methyl-2-(1-methylethylidene)furo[3,2-h]isoquinolin-3(2H)-one](/img/structure/B1194415.png)